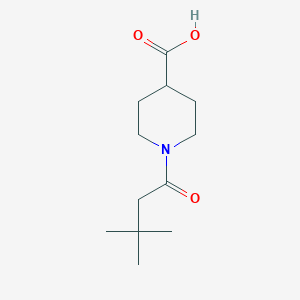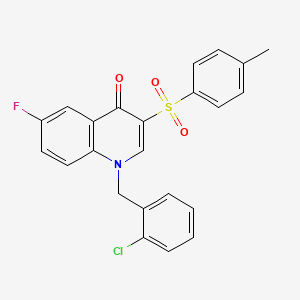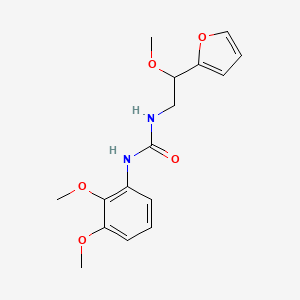
1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, also known as DPFU, is a synthetic compound that has been studied for its potential use in scientific research. DPFU is a urea derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactions:
- Studies have explored the synthesis of complex urea derivatives and furan-containing compounds, emphasizing methodologies that could be relevant to the synthesis of the requested compound. For instance, the synthesis of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent showcases a technique that might be applied to synthesize related complex urea derivatives (Whipple & Reich, 1991).
Chemical Structures and Reactions:
- The chemistry of furan derivatives, including their reactivity and potential for forming complex structures, has been documented. The synthesis of 2,5-dimethoxy-2,5-dihydrofuran via electrosynthesis demonstrates the versatility of furan chemistry (Horii et al., 2005).
Potential Applications
Medicinal Chemistry:
- Diaryl ureas, which share a structural motif with the compound of interest, have been investigated for their anticancer properties. This suggests that related structures might also possess significant biological activity, potentially guiding the research direction for the specific compound (Jian Feng et al., 2020).
Material Science and Organic Synthesis:
- The application of related furan derivatives in synthesizing new materials and molecules with unique properties, such as photochromic hetarylethenes, provides insight into how the specific urea compound might be utilized in developing novel materials with specialized functions (N. Makarova et al., 2011).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-20-13-7-4-6-11(15(13)22-3)18-16(19)17-10-14(21-2)12-8-5-9-23-12/h4-9,14H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGUCYFSWQNUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
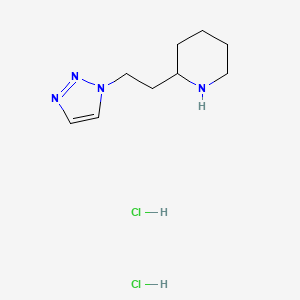
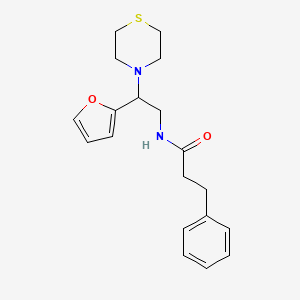
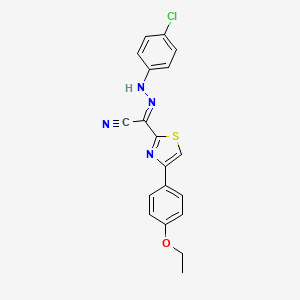
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)
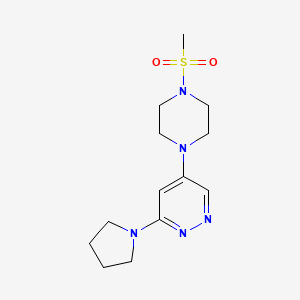
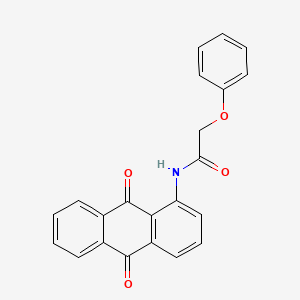

![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)
